Ep300/CREBBP-IN-2
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Overview
Description
Ep300/CREBBP-IN-2 is a small molecule inhibitor targeting the histone acetyltransferases EP300 and CREBBP. These enzymes play crucial roles in regulating gene expression through acetylation of histone and non-histone proteins. By inhibiting these enzymes, this compound can modulate gene expression and has shown potential in treating various cancers, particularly hematological malignancies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ep300/CREBBP-IN-2 involves multiple steps, including the formation of key intermediates and final coupling reactions. The specific synthetic routes and reaction conditions are typically proprietary information held by pharmaceutical companies. general methods involve the use of organic solvents, catalysts, and controlled reaction environments to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using batch or continuous flow reactors. These methods ensure consistent quality and scalability. The process would include rigorous quality control measures to meet regulatory standards for pharmaceutical compounds .
Chemical Reactions Analysis
Types of Reactions
Ep300/CREBBP-IN-2 primarily undergoes substitution reactions during its synthesis. These reactions involve the replacement of functional groups on the molecule to achieve the desired structure. Common reagents used in these reactions include halogenating agents, nucleophiles, and bases .
Major Products Formed
The major products formed during the synthesis of this compound are the intermediate compounds that eventually lead to the final inhibitor. These intermediates are carefully purified and characterized to ensure they meet the necessary specifications for further reactions .
Scientific Research Applications
Ep300/CREBBP-IN-2 has a wide range of scientific research applications:
Mechanism of Action
Ep300/CREBBP-IN-2 exerts its effects by inhibiting the acetyltransferase activity of EP300 and CREBBP. These enzymes acetylate lysine residues on histone proteins, leading to an open chromatin state and active gene transcription. By inhibiting this activity, this compound reduces the acetylation of histones, leading to a more closed chromatin state and decreased gene expression. This inhibition affects various molecular targets and pathways, including those involved in cell proliferation, differentiation, and survival .
Comparison with Similar Compounds
Ep300/CREBBP-IN-2 is unique compared to other inhibitors of EP300 and CREBBP due to its specific molecular structure and potency. Similar compounds include:
A-485: An indane spiro-oxazolidinedione that inhibits EP300/CREBBP with high potency.
iP300w: A spiro-hydantoin compound that also targets these acetyltransferases.
CPI-1612: An aminopyridine-based inhibitor with strong activity against EP300/CREBBP.
These compounds share similar mechanisms of action but differ in their chemical structures and specific interactions with the target enzymes, highlighting the uniqueness of this compound .
Properties
Molecular Formula |
C26H27F3N4O4 |
---|---|
Molecular Weight |
516.5 g/mol |
IUPAC Name |
(2R,4R)-1-[4,4-difluoro-1-(4-methoxyphenyl)cyclohexanecarbonyl]-4-fluoro-N-(2-oxo-1,3-dihydropyrrolo[3,2-b]pyridin-5-yl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C26H27F3N4O4/c1-37-17-4-2-15(3-5-17)25(8-10-26(28,29)11-9-25)24(36)33-14-16(27)12-20(33)23(35)32-21-7-6-18-19(30-21)13-22(34)31-18/h2-7,16,20H,8-14H2,1H3,(H,31,34)(H,30,32,35)/t16-,20-/m1/s1 |
InChI Key |
CVCCDDXWAXREGK-OXQOHEQNSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C2(CCC(CC2)(F)F)C(=O)N3C[C@@H](C[C@@H]3C(=O)NC4=NC5=C(C=C4)NC(=O)C5)F |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCC(CC2)(F)F)C(=O)N3CC(CC3C(=O)NC4=NC5=C(C=C4)NC(=O)C5)F |
Origin of Product |
United States |
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